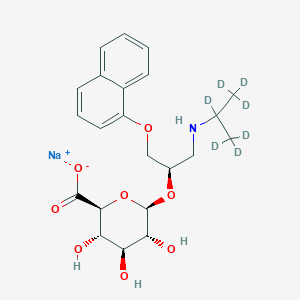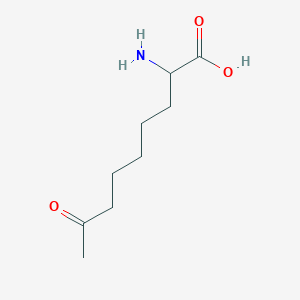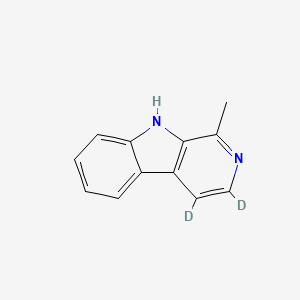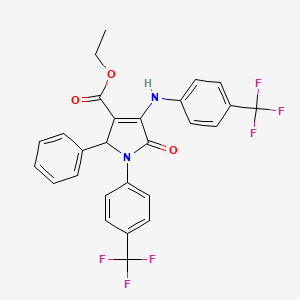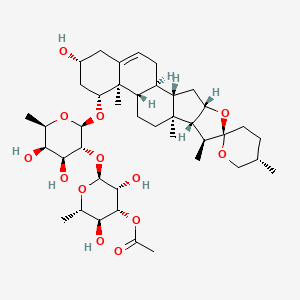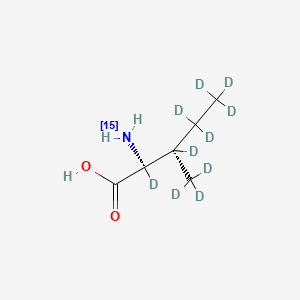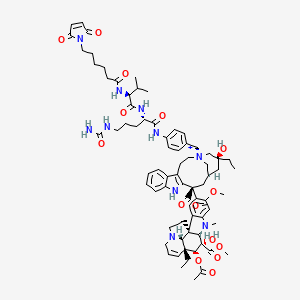![molecular formula C30H34O5 B12426582 (2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde](/img/structure/B12426582.png)
(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9800?,?0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde is a complex organic compound characterized by multiple functional groups, including hydroxyl, methylidene, phenyl, and dicarbaldehyde groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.0?,?.0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde likely involves multiple steps, including the formation of the tetracyclic core, introduction of hydroxyl and methylidene groups, and final functionalization with phenyl and dicarbaldehyde groups. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and minimize costs. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The dicarbaldehyde groups can be reduced to primary alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions involving Lewis acids like AlCl3 (Aluminium chloride) for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of primary alcohols from dicarbaldehyde groups.
Substitution: Introduction of various substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
This compound can serve as a building block for the synthesis of more complex molecules, potentially leading to new materials with unique properties.
Biology
The presence of multiple functional groups suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine
Its complex structure may interact with various biological targets, offering potential therapeutic applications.
Industry
The compound’s unique properties could be exploited in the development of new materials, such as polymers or advanced composites.
Mecanismo De Acción
The mechanism by which (1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.0?,?.0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.0?,?.0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde: Similar in structure but with variations in functional groups.
(1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.0?,?.0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde: Another related compound with slight modifications.
Uniqueness
The unique combination of functional groups and the tetracyclic core structure sets (1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.0?,?.0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde apart from other similar compounds, potentially offering distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C30H34O5 |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
(1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde |
InChI |
InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19?,22?,23?,24?,30-/m1/s1 |
Clave InChI |
NSFVENNIBGTQJE-VLEHNDRBSA-N |
SMILES isomérico |
C[C@@]12CCC3C(CC3(C)C)C(=C)CCC1C(C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5 |
SMILES canónico |
CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-ethoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B12426506.png)
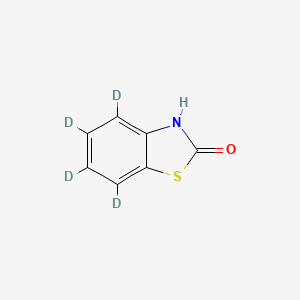
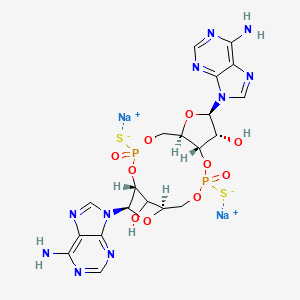
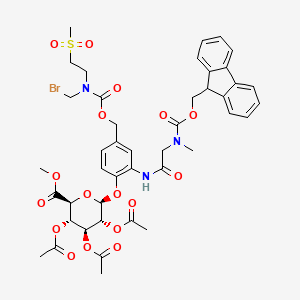
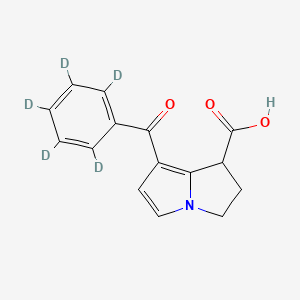
![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)
